Rufinamide-d2

Description

Structure

3D Structure of Parent

Properties

CAS No. |

170939-95-4 |

|---|---|

Molecular Formula |

C23H24Cl2N2O |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |

InChI Key |

JCFQMEPVIGHHNV-CDDIXHLPSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Synonyms |

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Rufinamide-d2: Structure, Properties, and Bioanalytical Applications

Introduction

Rufinamide is a third-generation antiepileptic drug, structurally distinct from other anticonvulsants, approved for the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS)[1]. Its mechanism of action is primarily attributed to the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which limits repetitive neuronal firing[2][3][4]. In the landscape of pharmaceutical development and clinical pharmacology, stable isotope-labeled (SIL) analogues of active pharmaceutical ingredients (APIs) are indispensable tools. Rufinamide-d2, a deuterated isotopologue of Rufinamide, serves a critical role in this domain. This guide provides a comprehensive technical overview of Rufinamide-d2, detailing its chemical structure, physicochemical properties, and, most importantly, its pivotal application as an internal standard in quantitative bioanalysis.

Chemical Identity and Structure

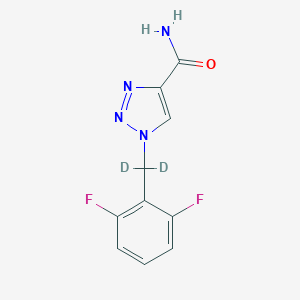

The defining feature of Rufinamide-d2 is the selective replacement of two hydrogen (protium) atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is strategically placed on the benzylic methylene bridge, a site that is not metabolically labile and does not readily undergo chemical exchange.

Structural Elucidation

The chemical name for Rufinamide-d2 is 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide[5]. The deuterium atoms are located on the methylene group connecting the difluorophenyl ring to the triazole ring. This precise labeling is critical for its function, as it imparts a specific mass shift without significantly altering the molecule's chemical behavior.

Caption: Chemical structures of Rufinamide and Rufinamide-d2.

Comparative Physicochemical Properties

The introduction of deuterium results in a slight increase in molecular weight but has a negligible effect on most bulk physicochemical properties like solubility, pKa, and crystal structure[6]. The key difference lies in the vibrational energy of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, a phenomenon that underpins the kinetic isotope effect (KIE)[]. While the KIE can sometimes be exploited to slow metabolic processes, for Rufinamide-d2, its primary utility is the mass difference, which is crucial for mass spectrometry-based detection[8][9][10].

| Property | Rufinamide | Rufinamide-d2 | Reference |

| CAS Number | 106308-44-5 | 1129491-38-8 | [5] |

| Molecular Formula | C₁₀H₈F₂N₄O | C₁₀H₆D₂F₂N₄O | [11] |

| Molecular Weight | 238.19 g/mol | 240.21 g/mol | [11] |

| Appearance | White Solid | White Solid | [5] |

Synthesis and Isotopic Labeling

The synthesis of Rufinamide itself typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne[12][13][14]. For Rufinamide-d2, the deuterium atoms are incorporated into the 2,6-difluorobenzyl starting material.

Conceptual Synthetic Workflow

A common strategy involves the reduction of a corresponding benzaldehyde or benzoic acid derivative using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to form the deuterated benzyl alcohol. This alcohol is then converted to a benzyl halide or another suitable leaving group before being reacted with sodium azide to form the key 2,6-difluorobenzyl-d2-azide intermediate. This labeled intermediate then proceeds through the standard cycloaddition and amidation steps to yield the final Rufinamide-d2 product.

Caption: Conceptual synthesis workflow for Rufinamide-d2.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of Rufinamide-d2. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the cornerstone of Rufinamide-d2's application. In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) setup, Rufinamide-d2 is expected to co-elute with unlabeled Rufinamide due to their nearly identical physicochemical properties. However, they are easily distinguished by their mass-to-charge ratio (m/z).

-

Expected Mass Shift: A clear +2 Da (Dalton) shift is observed for the molecular ion of Rufinamide-d2 compared to Rufinamide.

-

Fragmentation: The fragmentation pattern in MS/MS analysis should be consistent with the known fragmentation of Rufinamide, with specific fragments retaining the deuterium label and thus also showing a +2 Da shift. This confirms the location of the label and the structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the deuterium label's location.

-

¹H NMR (Proton NMR): The most telling evidence is the significant reduction or complete disappearance of the signal corresponding to the benzylic methylene protons (-CH₂-), which typically appears as a singlet in the spectrum of unlabeled Rufinamide.

-

²H NMR (Deuterium NMR): A signal will be present in the deuterium spectrum at the chemical shift corresponding to the benzylic position, confirming the presence and location of the deuterium atoms.

-

¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the -CD₂- group) will exhibit a characteristic triplet multiplicity in the proton-coupled ¹³C spectrum due to C-D coupling, and a slight isotopic shift compared to the corresponding signal in the unlabeled compound.

Application in Quantitative Bioanalysis

The premier application of Rufinamide-d2 is as an internal standard (IS) for the quantification of Rufinamide in biological matrices (e.g., plasma, serum, urine) using the stable isotope dilution method, most commonly with LC-MS/MS. This is the gold-standard approach for pharmacokinetic, toxicokinetic, and bioequivalence studies[15].

Causality: Why a Deuterated Internal Standard is Superior

An ideal internal standard must behave as identically as possible to the analyte during sample preparation and analysis, yet be clearly distinguishable by the detector. Rufinamide-d2 excels in this role for several reasons:

-

Co-elution: It has virtually the same chromatographic retention time as Rufinamide, ensuring that both compounds experience the same matrix effects (e.g., ion suppression or enhancement) at the point of elution into the mass spectrometer.

-

Extraction Efficiency: Its chemical properties are so similar to Rufinamide that it mirrors the analyte's recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Predictable Ionization: It ionizes with the same efficiency as Rufinamide in the MS source.

By adding a known concentration of Rufinamide-d2 to every sample, standard, and quality control, any variability in sample handling, extraction, or injection volume is normalized. The final concentration of Rufinamide is calculated based on the ratio of the analyte's MS signal to the internal standard's MS signal.

Experimental Protocol: Bioanalytical Method Using Rufinamide-d2

The following is a generalized, self-validating protocol for the quantification of Rufinamide in human plasma.

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Prepare a stock solution of Rufinamide and a separate stock solution of Rufinamide-d2 (the IS) in a suitable organic solvent (e.g., methanol)[16].

-

Create a series of calibration standards by spiking blank human plasma with varying known concentrations of Rufinamide.

-

Prepare at least three levels of QCs (low, medium, high) in the same manner.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Rufinamide-d2 internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to achieve chromatographic separation[17][18].

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Rufinamide: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.

-

MRM Transition for Rufinamide-d2: Monitor the corresponding transition for the deuterated analogue, [M+2+H]⁺ to its product ion.

-

Step 4: Data Analysis and Validation

-

Calculate the peak area ratio of the Rufinamide MRM transition to the Rufinamide-d2 MRM transition for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Rufinamide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters like linearity, accuracy, precision, selectivity, and stability[15][19].

Caption: Bioanalytical workflow using Rufinamide-d2 as an internal standard.

Conclusion

Rufinamide-d2 is a quintessential example of the power of stable isotope labeling in modern pharmaceutical science. While chemically almost identical to its parent drug, the two-Dalton mass difference introduced by deuterium substitution makes it an invaluable tool for researchers. Its role as an internal standard ensures the accuracy, precision, and robustness of bioanalytical methods, providing the reliable data necessary to understand the pharmacokinetics of Rufinamide in clinical and non-clinical studies. This technical guide underscores the critical function of Rufinamide-d2, moving beyond a simple labeled compound to an enabling technology for drug development professionals.

References

-

National Center for Biotechnology Information. (n.d.). Rufinamide - StatPearls. NCBI Bookshelf. Retrieved from [Link][1]

-

Mukhin, K. Y., et al. (2024). What are the molecular and cellular mechanisms of action of RUFINAMIDE in the context of BANZEL treatment? R Discovery. Retrieved from [Link][2]

-

Scott, L. J., & Perry, C. M. (2006). Rufinamide. PubMed. Retrieved from [Link][3]

-

Wu, S.-N., et al. (2021). Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. MDPI. Retrieved from [Link][20]

-

ResearchGate. (2017). Rufinamide: Crystal structure elucidation and solid state characterization. Retrieved from [Link][6]

-

Pharmaffiliates. (n.d.). Rufinamide-d2. Retrieved from [Link][5]

-

Pharmaffiliates. (n.d.). Rufinamide-impurities. Retrieved from [Link][11]

-

Taylor & Francis Online. (n.d.). Rufinamide – Knowledge and References. Retrieved from [Link][4]

-

Tonn, G. R., & Heck, H. A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link][8]

-

ResearchGate. (2018). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. Retrieved from [Link][15]

-

Taylor & Francis Online. (2015). Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates. Retrieved from [Link][12]

-

ResearchGate. (2010). An efficient synthesis of rufinamide, an antiepileptic drug. Retrieved from [Link][13]

-

SciSpace. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC. Retrieved from [Link][17]

-

Beacon. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from [Link][9]

-

Patsnap Synapse. (2024). What is the mechanism of Rufinamide? Retrieved from [Link][22]

-

Google Patents. (n.d.). WO2010043849A1 - Process for the preparation of rufinamide. Retrieved from [14]

-

Isowater. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link][10]

-

Asian Pacific Journal of Health Sciences. (2022). Analytical Method Development and Validation Protocol for Antiepileptic Agent – Rufinamide. Retrieved from [Link][18]

-

Patsnap Synapse. (2023). Method development and validation for rufinamide impurity analysis. Retrieved from [Link][19]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

Sources

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apjhs.com [apjhs.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents [mdpi.com]

- 21. Rufinamide - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Rufinamide? [synapse.patsnap.com]

A-Technical-Guide-to-Deuterated-Rufinamide-for-Epilepsy-Research-A-Senior-Application-Scientist's-Perspective

Foreword: The Imperative for Innovation in Epilepsy Therapeutics

Despite significant advancements in antiepileptic drug (AED) development, a substantial portion of individuals with epilepsy, particularly those with severe syndromes like Lennox-Gastaut Syndrome (LGS), remain refractory to existing treatments. This underscores a critical unmet medical need and a mandate for continued innovation. This technical guide explores a promising strategy to enhance the therapeutic profile of a proven AED, rufinamide, through the strategic application of deuterium chemistry. By providing a comprehensive overview of the rationale, synthesis, and preclinical evaluation of deuterated rufinamide, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance this next-generation therapeutic candidate.

PART 1: Foundational Principles: Rufinamide and the Deuterium Kinetic Isotope Effect

Rufinamide: An Established Antiepileptic Agent

The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

The strategic replacement of hydrogen with its stable isotope, deuterium, can significantly alter a drug's metabolic fate.[9][] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is rooted in the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[9] Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[9] By selectively deuterating the metabolically vulnerable sites of a drug molecule, its metabolic breakdown can be slowed, leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.[9][11]

PART 2: Synthesis and Characterization of Deuterated Rufinamide

The synthesis of deuterated rufinamide targets the methylene group adjacent to the carboxylamide, the primary site of metabolic hydrolysis.

Synthetic Strategy

A common synthetic route involves a [3+2] cycloaddition reaction between a deuterated azide and an alkyne.[12][13][14]

Caption: Synthetic pathway for deuterated rufinamide.

Step-by-Step Synthetic Protocol

-

Preparation of Deuterated 2,6-difluorobenzyl azide: 2,6-difluorobenzyl halide is reacted with a deuterated source of azide, such as sodium azide in a deuterated solvent, to yield deuterated 2,6-difluorobenzyl azide.

-

[3+2] Cycloaddition: The deuterated 2,6-difluorobenzyl azide undergoes a cycloaddition reaction with methyl propiolate to form the deuterated triazole ring structure.

-

Aminolysis: The resulting ester is then treated with ammonia to yield deuterated rufinamide.

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and isotopic purity are confirmed using:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the incorporation of deuterium.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

PART 3: Preclinical Evaluation of Deuterated Rufinamide

A comprehensive preclinical evaluation is essential to demonstrate the improved pharmacokinetic profile and retained or enhanced efficacy of deuterated rufinamide.[15]

In Vitro Metabolic Stability

Objective: To compare the rate of metabolism of deuterated rufinamide with its non-deuterated counterpart.

Methodology:

-

Test Systems: Human liver microsomes, S9 fractions, or hepatocytes are used as they contain the necessary metabolic enzymes.[16][17]

-

Procedure:

-

Incubate deuterated and non-deuterated rufinamide with the chosen test system.

-

Collect samples at various time points.

-

Analyze the concentration of the parent drug using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19][20]

Table 1: Expected In Vitro Metabolic Stability Data

| Compound | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Rufinamide | Baseline | Baseline |

| Deuterated Rufinamide | Increased | Decreased |

In Vivo Pharmacokinetics

Objective: To assess the pharmacokinetic profile of deuterated rufinamide in an animal model.

Methodology:

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Administer a single oral or intravenous dose of deuterated and non-deuterated rufinamide to different groups of animals.

-

Collect blood samples at various time points.

-

Measure the plasma concentrations of the parent drug and its major metabolite using LC-MS/MS.

-

-

Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Caption: In vivo pharmacokinetic experimental workflow.

Table 2: Expected In Vivo Pharmacokinetic Parameters

| Parameter | Rufinamide | Deuterated Rufinamide |

| Cmax (ng/mL) | Baseline | Increased |

| AUC (ng*h/mL) | Baseline | Significantly Increased |

| Elimination Half-life (h) | Baseline | Significantly Increased |

Efficacy in Animal Models of Epilepsy

Objective: To confirm that the anticonvulsant activity of rufinamide is maintained or enhanced in its deuterated form.

Methodology:

-

Animal Models:

-

Procedure:

-

Administer various doses of deuterated and non-deuterated rufinamide to animals.

-

Induce seizures using the appropriate method for each model.

-

Observe and score seizure severity and duration.

-

-

Data Analysis: Determine the median effective dose (ED50) for each compound.

Expected Outcome: Deuterated rufinamide is expected to have a similar or lower ED50 compared to rufinamide, indicating retained or improved potency.

PART 4: Clinical Development and Regulatory Pathway

The 505(b)(2) Regulatory Pathway

The development of a deuterated version of an approved drug like rufinamide is well-suited for the FDA's 505(b)(2) regulatory pathway.[24][25][26] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug, thereby reducing the number of new studies required.[27][28]

Bridging Studies

To utilize the 505(b)(2) pathway, "bridging" studies are necessary to link the deuterated drug to the approved product. These typically include:

-

Comparative Pharmacokinetic Studies: To demonstrate the altered pharmacokinetic profile of the deuterated drug.

-

Toxicology Studies: To ensure the deuterated compound does not introduce new toxicities.

-

Clinical Efficacy and Safety Trials: To confirm the therapeutic benefit and safety in the target patient population.

Conclusion: The Future of Deuterated Rufinamide

The strategic deuteration of rufinamide presents a compelling opportunity to improve upon a valuable antiepileptic therapy. By enhancing its metabolic stability, deuterated rufinamide has the potential to offer a more favorable pharmacokinetic profile, leading to a simplified dosing regimen and potentially improved efficacy and tolerability. The preclinical and clinical development path, guided by the principles and methodologies outlined in this guide, holds the promise of delivering a superior treatment option for individuals with refractory epilepsy.

References

- Glauser, T. A. (2009). Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. Journal of Child Neurology, 24(7), 889–897.

- Perucca, E., & Cloyd, J. (2006). The clinical pharmacokinetics of the newer antiepileptic drugs. Epilepsy Research, 68(Suppl. 1), S3-S16.

- Arroyo, S., & Dodson, W. E. (2006). A review of the efficacy and safety of rufinamide.

- Wheless, J. W. (2008). Rufinamide: a new antiepileptic drug for the treatment of Lennox-Gastaut syndrome.

- Brodie, M. J., & Rosenfeld, W. E. (2007). Rufinamide: a new antiepileptic drug for the treatment of partial seizures.

- Mudd, J. C., & Stevens, A. J. (2008). An efficient synthesis of rufinamide, an antiepileptic drug. Tetrahedron Letters, 49(48), 6777-6778.

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.

- Wang, Y., et al. (2010). A practical and efficient synthesis of rufinamide. Organic Process Research & Development, 14(4), 904-907.

- Harada, H., et al. (2011). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 10(11), 853-863.

- Scott, D. A., & Timmis, G. A. (2010).

- Kwan, P., & Brodie, M. J. (2004). Antiepileptic drugs in development. The Lancet Neurology, 3(12), 737-746.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.

- Perucca, E. (2006). The clinical pharmacology of rufinamide. Epilepsia, 47(s5), 23-27.

- U.S. Food and Drug Administration. (2008). BANZEL (rufinamide)

- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44(s7), 2-8.

- Obach, R. S. (1999). The use of in vitro metabolism data in the prediction of human pharmacokinetic parameters. Journal of Pharmacology and Experimental Therapeutics, 289(2), 529-538.

- Tung, R. (2011). The use of deuterium in drug discovery. Drug News & Perspectives, 24(1), 43-48.

- U.S. Food and Drug Administration. (2017). Guidance for Industry: 505(b)(2)

- Camargo, W. (2006). The 505(b)(2) pathway: an investor's guide to the risks and rewards. Nature Reviews Drug Discovery, 5(11), 891-892.

- Fokin, V. V., & Sharpless, K. B. (2002). The click chemistry: a new strategy for drug discovery.

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.

- Camargo, W., & Wang, Y. (2012). The 505(b)(2) pathway: a strategic tool for developing new medicines.

- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- White, H. S., et al. (2002). The NIH anticonvulsant screening program: a search for novel antiepileptic drugs. Advances in Neurology, 89, 245-257.

- U.S. Food and Drug Administration. Federal Food, Drug, and Cosmetic Act, Section 505(b)(2).

- Atzrodt, J., et al. (2007). The renaissance of the H/D exchange.

- Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. Epilepsia, 43(s5), 3-13.

- McNaney, C. A., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Assay and Drug Development Technologies, 6(1), 121-129.

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- The FDA Group. (2024). FDA's 505(b)(2)

- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(2), 89-95.

- Löscher, W. (2017). Preclinical assessment of antiepileptic drugs. In The Treatment of Epilepsy (pp. 149-166). Wiley-Blackwell.

- Powell, M. F., & MacDonald, J. R. (2011). The 505(b)(2) drug development pathway. In Pharmaceutical Dosage Forms and Drug Delivery (pp. 49-64). CRC Press.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Rufinamide used for? [synapse.patsnap.com]

- 4. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Articles [globalrx.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ChemPartner | From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience [chempartner.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. ijpsr.com [ijpsr.com]

- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. salamandra.net [salamandra.net]

- 25. sternekessler.com [sternekessler.com]

- 26. thefdagroup.com [thefdagroup.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. fdli.org [fdli.org]

Difference between Rufinamide and Rufinamide-d2

The following technical guide details the structural, functional, and analytical distinctions between Rufinamide (the therapeutic agent) and Rufinamide-d2 (the stable isotope-labeled internal standard).

From Therapeutic Mechanism to Analytical Precision

Executive Summary

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is a triazole-derivative antiepileptic drug (AED) indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome (LGS).[1][2][3] Its mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels.[3]

Rufinamide-d2 is the deuterium-labeled isotopologue of Rufinamide, typically utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS). It is chemically identical to the parent drug in terms of chromatographic retention but distinct in mass (+2 Da), allowing for the correction of matrix effects, ionization suppression, and extraction variability during pharmacokinetic (PK) studies.

Chemical & Physical Divergence

The primary difference lies in the isotopic substitution of hydrogen (

Structural Comparison[1]

-

Rufinamide (C

H -

Rufinamide-d2 (C

H

Visualization of Structural Difference

The following diagram illustrates the specific site of deuteration and the resulting mass shift.[4]

Caption: Structural comparison highlighting the deuterated methylene bridge in Rufinamide-d2, resulting in a +2 Da mass shift.

The Analytical Imperative: Why d2?

In drug development, quantifying Rufinamide in plasma requires high precision. Structural analogs (e.g., other triazoles) are often insufficient as internal standards because they do not co-elute perfectly with the analyte, leading to different ionization environments.

Resolving Matrix Effects

Rufinamide-d2 is the "Gold Standard" IS because:

-

Co-elution: It has the virtually same retention time (RT) as Rufinamide on C18 columns.

-

Ionization Normalization: Any suppression or enhancement of the electrospray ionization (ESI) signal caused by plasma phospholipids affects both the drug and the d2-IS equally.

-

Mass Discrimination: The +2 Da shift allows the Mass Spectrometer to distinguish them in Multiple Reaction Monitoring (MRM) mode.

Comparison Table: Therapeutic vs. Analytical

| Feature | Rufinamide | Rufinamide-d2 |

| Role | Therapeutic Agent (Anticonvulsant) | Analytical Reagent (Internal Standard) |

| CAS Registry | 106308-44-5 | 1093375-84-4 (Typical) |

| Precursor Ion [M+H]+ | 239.1 m/z | 241.1 m/z |

| Key Product Ion | 127.0 m/z (Difluorobenzyl cation) | 129.0 m/z (Difluorobenzyl-d2 cation) |

| Metabolic Fate | Hydrolysis to CGP 47292 | Not clinically relevant (used in vitro) |

Metabolic Stability & The Deuterium Kinetic Isotope Effect (DKIE)

A critical scientific question is whether Rufinamide-d2 could serve as a "better" drug (Deuterated Drug Strategy) or if it is strictly an analytical tool.

The Hydrolysis Pathway

Rufinamide is primarily metabolized via hydrolysis of the carboxamide group to a carboxylic acid (metabolite CGP 47292).[5] This reaction is mediated by carboxylesterases (CES1), not CYP450 enzymes.

Why d2 is NOT a Biobetter

The Deuterium Kinetic Isotope Effect (DKIE) typically improves metabolic stability when deuterium replaces hydrogen at the site of metabolism (SOM), making the C-D bond harder to break than C-H.

-

Metabolic Site: The Carboxamide group (Triazole ring).

-

Deuteration Site: The Benzylic position (Methylene bridge).

Because the deuterium label in Rufinamide-d2 is located on the methylene bridge—remote from the amide hydrolysis site—it offers no protection against the primary metabolic clearance pathway. Therefore, Rufinamide-d2 exhibits similar pharmacokinetics to Rufinamide and offers no therapeutic advantage, solidifying its role strictly as an analytical standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a self-validating workflow for quantifying Rufinamide in human plasma using Rufinamide-d2.

Workflow Visualization

Caption: Step-by-step LC-MS/MS workflow for Rufinamide quantification using d2-IS.

Detailed Methodology

Reagents:

-

Internal Standard: Rufinamide-d2 (Isotopic purity >99%).

-

Matrix: Drug-free human plasma (K2EDTA).

Step 1: Sample Preparation (Protein Precipitation) [9]

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Rufinamide-d2 working solution (e.g., 5 µg/mL in methanol).

-

Add 200 µL of precipitation solvent (Methanol:Acetonitrile 50:50 v/v).

-

Vortex for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

Step 2: Liquid Chromatography (LC) Conditions

-

Column: Agilent Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.

-

Mobile Phase: Water (0.1% Formic Acid) : Methanol (50:50 v/v).[9]

-

Flow Rate: 0.4 mL/min (Isocratic).

-

Injection Volume: 5 µL.

-

Retention Time: ~2.5 min (Both Analyte and IS will co-elute).

Step 3: Mass Spectrometry (MS/MS) Parameters Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Rufinamide | 239.1 m/z | 127.0 m/z | 20 |

| Rufinamide-d2 | 241.1 m/z | 129.0 m/z | 20 |

Note: The transition 239.1 -> 127.0 corresponds to the cleavage of the amide bond, leaving the difluorobenzyl cation. The shift to 129.0 for the IS confirms the deuterium is located on the benzyl moiety.

System Suitability & Acceptance Criteria

To ensure trustworthiness (E-E-A-T), the method must pass these checks:

-

Linearity: Calibration curve (

) over the range 40–2000 ng/mL. -

IS Consistency: The peak area of Rufinamide-d2 should not vary by more than 15% across the run.

-

Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ) to ensure no carryover (<20% of LLOQ).

References

-

FDA Labeling. (2008).[5] Banzel (Rufinamide) Prescribing Information. Eisai Inc. [Link]

-

Perrone, et al. (2013). "Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples." Journal of Chromatography B. [Link]

-

Critchley, et al. (2005). "Metabolism and pharmacokinetics of the new antiepileptic drug rufinamide in healthy volunteers." Epilepsia. [Link]

-

Gant, T. G. (2014). "Deuterated Drugs: A New Approach to Improving the Pharmacokinetics and Safety of Approved Drugs." Journal of Medicinal Chemistry. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents | MDPI [mdpi.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Antiepileptic Drug Development

An In-Depth Technical Guide to the Molecular Properties of Rufinamide-d2

Rufinamide is a triazole derivative antiepileptic drug (AED) utilized as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3][4] Structurally distinct from other AEDs, its mechanism of action involves the modulation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.[2][5] In the realm of drug development and clinical pharmacology, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Stable isotope-labeled internal standards are critical tools for these pharmacokinetic (PK) studies, enabling precise quantification of the drug in biological matrices via mass spectrometry.

Rufinamide-d2 is a deuterated analog of Rufinamide, specifically synthesized for use as an internal standard. The incorporation of two deuterium atoms provides a distinct mass signature without significantly altering the molecule's chemical properties, ensuring it behaves identically to the parent drug during sample extraction and analysis. This guide provides a detailed technical overview of the core molecular formula and weight of Rufinamide-d2, essential data for researchers and scientists in analytical chemistry and drug metabolism.

Part 1: Molecular Formula and Structure

The chemical identity of a molecule is fundamentally defined by its molecular formula. For Rufinamide, the formula is C₁₀H₈F₂N₄O.[5][6][7] The deuterated analog, Rufinamide-d2, is specifically labeled on the methyl bridge of the benzyl group. This is achieved by replacing two protium (¹H) atoms with deuterium (²H or D) isotopes.

Consequently, the molecular formula for Rufinamide-d2 is:

C₁₀H₆D₂F₂N₄O [8]

This formula precisely indicates the presence of 10 carbon atoms, 6 hydrogen (protium) atoms, 2 deuterium atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom.

Structural Visualization

The location of the deuterium labels is critical for its function as an internal standard, as the stability of the C-D bond prevents isotopic exchange during analytical procedures. The following diagram illustrates the molecular structure of Rufinamide-d2, highlighting the position of the deuterium atoms.

Caption: Molecular structure of Rufinamide-d2 (C₁₀H₆D₂F₂N₄O).

Part 2: Molecular Weight and Exact Mass

It is crucial to distinguish between molecular weight (or molar mass) and exact mass.

-

Molecular Weight is an average weight calculated using the weighted average of the natural abundances of the isotopes of each element. It is expressed in grams per mole ( g/mol ).

-

Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For labeled compounds, the specific isotope's mass (e.g., ²H for deuterium) is used. It is expressed in Daltons (Da).

For Rufinamide-d2, the molecular weight is 240.21 g/mol .[8] This value is derived from the sum of the average atomic weights of its constituent atoms.

Calculation of Molecular Weight: The increase in molecular weight from the unlabeled Rufinamide (238.19 g/mol ) is due to the substitution of two hydrogen atoms (atomic weight ≈ 1.008 g/mol ) with two deuterium atoms (atomic weight ≈ 2.014 g/mol ).[5][9]

The exact mass is a more precise measure used in high-resolution mass spectrometry for compound identification. The exact mass of unlabeled Rufinamide is 238.0666 Da.[5][9] For Rufinamide-d2, the exact mass is calculated by adding the mass of two deuterium atoms and subtracting the mass of two protium atoms from the exact mass of the unlabeled compound.

Part 3: Data Summary

The core molecular properties of Rufinamide and its deuterated analog are summarized in the table below for direct comparison.

| Property | Rufinamide | Rufinamide-d2 |

| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide |

| CAS Number | 106308-44-5[7] | 1129491-38-8[8] |

| Molecular Formula | C₁₀H₈F₂N₄O[5][6][7] | C₁₀H₆D₂F₂N₄O[8] |

| Molecular Weight | 238.19 g/mol [5][9] | 240.21 g/mol [8] |

| Exact Mass | 238.0666 Da[5][9] | 240.0791 Da (Calculated) |

Part 4: Protocol for Identity Confirmation

The confirmation of the molecular formula, weight, and structure of Rufinamide-d2 is a self-validating process that relies on standard analytical techniques. These protocols ensure the material's integrity for its intended use as an internal standard.

Experimental Workflow: Identity and Purity Verification

Sources

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Purity Requirements for Rufinamide-d2

Introduction: The Rationale for Deuteration and the Imperative of Isotopic Purity

Rufinamide, an effective anti-epileptic agent, primarily functions by modulating voltage-gated sodium channels.[1] Its metabolic pathway is noteworthy in that it does not rely on the cytochrome P450 (CYP450) enzyme system; instead, it is extensively metabolized by carboxylesterases into a pharmacologically inactive carboxylic acid derivative.[2][3][4][5] The development of deuterated analogues of therapeutic agents, such as Rufinamide-d2, is a strategic approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6][7] This is achieved through the kinetic isotope effect (KIE), where the substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved metabolic stability, a longer half-life, and a more favorable dosing regimen.[9]

However, the synthesis of deuterated compounds is seldom perfect, leading to the inevitable presence of isotopic impurities.[6] For Rufinamide-d2, these impurities would primarily consist of the non-deuterated parent drug (Rufinamide-d0) and partially deuterated species (Rufinamide-d1). The presence of these impurities can significantly impact the safety and efficacy of the drug.[6] Therefore, the rigorous characterization and control of isotopic purity is not merely a quality control metric but a critical quality attribute (CQA) that underpins the therapeutic rationale of the deuterated drug. This guide provides an in-depth examination of the requirements, analytical methodologies, and regulatory considerations for ensuring the isotopic purity of Rufinamide-d2.

The Impact of Isotopic Impurities on Drug Performance

The level of isotopic purity directly influences the consistency of the drug's pharmacokinetic and pharmacodynamic behavior. The primary goal of deuterating Rufinamide is to alter its metabolic rate. If significant amounts of Rufinamide-d0 are present, this portion of the drug will be metabolized at the conventional, faster rate, undermining the benefits of deuteration. This can lead to:

-

Variable Pharmacokinetics: Inconsistent plasma concentrations between batches and patients, making it difficult to establish a reliable therapeutic window.

-

Reduced Efficacy: A lower overall exposure to the desired deuterated molecule may diminish the intended therapeutic benefit.

-

Altered Safety Profile: The metabolic profile of the drug product becomes a mixture, which could potentially introduce toxicological concerns that differ from both the parent drug and the pure deuterated drug.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require a thorough characterization of these isotopic variants.[10] While specific guidelines for deuterated drugs are still evolving, the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B) provide a framework for controlling these related substances.[11][12][13][14]

Analytical Characterization: The Core of Isotopic Purity Assessment

A combination of advanced analytical techniques is essential to accurately determine the isotopic purity of Rufinamide-d2.[15] The two pillars of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][16][17]

Mass Spectrometry (MS) for Quantifying Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[10][18][19] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between Rufinamide-d2, Rufinamide-d1, and Rufinamide-d0.

-

Sample Preparation:

-

Accurately weigh and dissolve the Rufinamide-d2 active pharmaceutical ingredient (API) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.

-

Prepare a similar solution of a non-deuterated Rufinamide reference standard.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from any chemical impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection (HRMS - e.g., Orbitrap or TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

-

Mass Range: A narrow scan range around the expected m/z of Rufinamide (e.g., m/z 200-250). The expected [M+H]+ for Rufinamide-d0 is ~239.08, and for Rufinamide-d2 is ~241.09.

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of Rufinamide-d0, d1, and d2.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the percentage of the d2 peak area relative to the sum of all isotopologue peak areas. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule.[19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification

NMR spectroscopy is indispensable for confirming the exact location of deuterium substitution and for providing an orthogonal quantification of isotopic enrichment.[15][16][20]

-

¹H NMR (Proton NMR): This technique is used to observe the absence of a proton signal at the site of deuteration. By comparing the integration of the signal at the deuterated position to other non-deuterated proton signals within the molecule, one can calculate the percentage of deuteration.[10]

-

²H NMR (Deuterium NMR): This method directly detects the deuterium nucleus, confirming its presence and chemical environment.[16]

-

Sample Preparation:

-

Accurately weigh a known amount of the Rufinamide-d2 sample.

-

Accurately weigh a known amount of a high-purity, non-deuterated internal standard with a known proton count and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

-

Dissolve both the sample and the internal standard in a deuterated NMR solvent (e.g., DMSO-d6).

-

-

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the peak corresponding to the residual protons at the deuterated position in Rufinamide-d2.

-

Integrate a well-resolved peak from the non-deuterated part of the Rufinamide-d2 molecule.

-

Integrate a peak from the internal standard.

-

Calculate the isotopic enrichment by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position, after normalizing to the number of protons each signal represents.

-

Workflow and Data Interpretation

The following diagram illustrates a comprehensive workflow for the characterization of Rufinamide-d2 isotopic purity.

Caption: Impact of Isotopic Impurity on Rufinamide Metabolism.

Conclusion

The isotopic purity of Rufinamide-d2 is a paramount critical quality attribute that directly influences its clinical performance and safety. A robust analytical strategy employing both high-resolution mass spectrometry and quantitative NMR spectroscopy is essential for comprehensive characterization. By establishing and justifying stringent specifications for isotopic and chemical purity, drug developers can ensure the consistent quality, safety, and efficacy of Rufinamide-d2, fulfilling the therapeutic promise of selective deuteration.

References

- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents. (n.d.).

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 5, 2026, from [Link]

-

Li, B., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3). Retrieved February 5, 2026, from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved February 5, 2026, from [Link]

-

Yamamoto, K., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved February 5, 2026, from [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved February 5, 2026, from [Link]

-

Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185. Retrieved February 5, 2026, from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic illustration of various isotopic drug preparations. Retrieved February 5, 2026, from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 5, 2026, from [Link]

-

The Pharma Quality. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved February 5, 2026, from [Link]

-

Kumar, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 323-331. Retrieved February 5, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved February 5, 2026, from [Link]

-

International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 5, 2026, from [Link]

-

Perucca, E., et al. (2008). Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy. Epilepsia, 49(7), 1123-41. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Retrieved February 5, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Rufinamide? Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Rufinamide. Retrieved February 5, 2026, from [Link]

-

Gfeller, D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(45), 5963-5964. Retrieved February 5, 2026, from [Link]

-

International Council for Harmonisation. (2006, June 6). ICH Q3B(R2) Guideline: Impurities in New Drug Products. Retrieved February 5, 2026, from [Link]

-

University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved February 5, 2026, from [Link]

-

European Commission. (2019, January 31). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Rufinamide: Clinical Pharmacokinetics and concentration-response relationships in patients with epilepsy. Retrieved February 5, 2026, from [Link]

-

European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved February 5, 2026, from [Link]

-

ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rufinamide. In StatPearls. Retrieved February 5, 2026, from [Link]

Sources

- 1. Rufinamide - Wikipedia [en.wikipedia.org]

- 2. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isotope.com [isotope.com]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

Technical Guide: Solubility and Handling of Rufinamide-d2 in Methanol and Acetonitrile

[1]

Executive Summary

Rufinamide-d2 (1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Rufinamide.[1] While chemically nearly identical to the parent compound, its high cost and limited availability demand precise handling protocols.

This guide addresses a common bottleneck in bioanalytical workflows: the limited solubility of Rufinamide-d2 in common organic solvents . While dimethyl sulfoxide (DMSO) is the thermodynamic solvent of choice, methanol (MeOH) and acetonitrile (ACN) are required for LC-MS/MS compatibility.[1] This document defines the solubility thresholds, preparation workflows, and stability controls necessary to prevent precipitation artifacts that compromise assay linearity.

Physicochemical Context & Solubility Profile[2][3][4][5][6][7][8][9]

The Isotope Effect on Solubility

For all practical analytical purposes, the solubility profile of Rufinamide-d2 is identical to non-deuterated Rufinamide . The replacement of two hydrogen atoms with deuterium on the benzyl methylene group (–CD2–) increases the molecular weight by approximately 2 Da but does not significantly alter the crystal lattice energy or polarity (LogP ~0.65–0.88).[1] Therefore, solubility data from the parent compound is a valid proxy for the IS.

Quantitative Solubility Data

Rufinamide is a lipophilic, neutral triazole derivative with poor solubility in both aqueous and common organic media.

Table 1: Solubility Thresholds of Rufinamide/Rufinamide-d2 at 25°C

| Solvent | Solubility Status | Approx.[2][3][4][5][6][7] Saturation Limit | Application Context |

| DMSO | Soluble | 10 – 48 mg/mL | Recommended: Primary Stock Solution |

| Methanol (MeOH) | Slightly Soluble | 1 – 4 mg/mL* | Conditional: Secondary Stock / Working Solution |

| Acetonitrile (ACN) | Very Slightly Soluble | < 1 mg/mL | Caution: Protein Precipitation / Mobile Phase |

| Water | Insoluble | ~0.03 mg/mL | Mobile Phase Component only |

| Ethanol | Very Slightly Soluble | < 0.5 mg/mL | Not recommended for LC-MS |

*> Note: While 4 mg/mL in MeOH is cited in some aggressive extraction protocols, it requires sonication and is prone to precipitation upon cooling. A "safe" working limit is ≤ 0.5 mg/mL.[1]

Experimental Protocols: Stock Solution Preparation

The "Gold Standard" Protocol (DMSO-Based)

This protocol prioritizes stability and concentration accuracy.[1] By using DMSO for the primary stock, you avoid the risk of micro-precipitation that occurs in pure methanol stocks.

Step 1: Primary Stock Preparation (1 mg/mL)

-

Weigh 1.0 mg of Rufinamide-d2 into a 2 mL amber glass vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

-

Verification: Inspect visually against a light source. The solution must be crystal clear.

Step 2: Secondary Stock / Working Solution (Methanol)

To transition to an LC-MS compatible solvent:

-

Pipette 100 µL of the Primary Stock (DMSO) into a 10 mL volumetric flask.

-

Dilute to volume with Methanol .

-

Final Concentration: 10 µg/mL.

-

Note: The 1% DMSO content is negligible for most reverse-phase LC methods and will not affect ionization.

The "Direct" Protocol (Methanol-Based)

Use this only if DMSO is strictly prohibited in your method.[1]

-

Weigh 1.0 mg of Rufinamide-d2.

-

Add 10 mL of Methanol (Target: 0.1 mg/mL).

-

Sonicate for 15–20 minutes.

-

Critical: Do not attempt to make a >1 mg/mL stock in pure methanol. It is thermodynamically unstable and will crash out at 4°C storage.

Visualization: Solvent Selection & Workflow[13]

The following diagrams illustrate the decision logic and preparation workflow to ensure analyte stability.

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent based on concentration requirements to prevent precipitation.

Diagram 2: Self-Validating Preparation Workflow

Caption: Step-by-step preparation protocol ensuring complete dissolution before dilution.

Troubleshooting & Stability

The "Crash" Phenomenon in Acetonitrile

Researchers often attempt to dissolve Rufinamide-d2 directly in Acetonitrile (ACN) because ACN is a common protein precipitation agent.[1] This is a critical error.

-

Mechanism: Rufinamide has very low solubility in ACN (<1 mg/mL).[1] Adding a high-concentration DMSO spike to cold ACN can cause immediate, microscopic precipitation that is invisible to the naked eye but results in poor IS reproducibility (high %CV).[1]

-

Solution: Always dilute the DMSO stock into Methanol first. Use the Methanol working solution to spike the biological sample, then add ACN for protein precipitation if required.

Temperature Sensitivity

-

Storage: DMSO stocks freeze at ~19°C. Upon thawing, Rufinamide-d2 may crystallize.

-

Recovery: You must vortex and sonicate thawed DMSO stocks until they are completely room temperature and clear. Never pipette from a partially frozen or cold DMSO stock.

References

-

U.S. Food and Drug Administration (FDA). (2008).[1] Inovelon (Rufinamide) Clinical Pharmacology and Biopharmaceutics Review. [Link][1]

-

PubChem. (n.d.). Rufinamide Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]

-

Gallardo-Toledo, E., et al. (2020). Optimization of a simple and efficient method for the determination of rufinamide in plasma by HPLC-UV. Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Rufinamide CAS#: 106308-44-5 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 106308-44-5 CAS MSDS (Rufinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. uspnf.com [uspnf.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluorobenzyl-d2 Azide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 2,6-difluorobenzyl-d2 azide, a critical deuterium-labeled intermediate for advanced pharmaceutical research and development. The strategic incorporation of deuterium at the benzylic position offers a powerful tool for investigating pharmacokinetic profiles and metabolic pathways of drug candidates.[1][2] This document outlines a robust, multi-step synthetic pathway, starting from commercially available precursors, and provides in-depth explanations for experimental choices, comprehensive safety protocols for handling energetic azide compounds, and detailed characterization data. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of isotopically labeled compounds for drug discovery.

Introduction and Strategic Importance

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has become an invaluable strategy in modern drug discovery.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE). This effect can slow down metabolic pathways that involve the cleavage of that specific C-H bond, potentially improving a drug's metabolic stability, reducing the formation of toxic metabolites, and enhancing its pharmacokinetic profile.[2][3][4]

2,6-Difluorobenzyl-d2 azide is a key building block in this context. It serves as a deuterated precursor for various bioactive molecules, most notably in the synthesis of Rufinamide analogues, an antiepileptic drug.[1] The azide functionality makes it highly versatile for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of complex molecular architectures like 1,2,3-triazoles.[1][5] This guide provides a validated pathway to access this high-value intermediate, emphasizing reproducibility, safety, and purity.

Retrosynthetic Analysis and Pathway Design

The synthesis of 2,6-difluorobenzyl-d2 azide is best approached through a linear sequence starting from 2,6-difluorobenzaldehyde. The core transformations involve the introduction of the deuterium label via reduction, conversion of the resulting alcohol to a suitable leaving group, and subsequent nucleophilic substitution with an azide source.

Key Transformations:

-

Deuterium Incorporation: Reduction of the aldehyde carbonyl group using a deuterium donor to form the dideuterated benzylic alcohol.

-

Activation of the Hydroxyl Group: Conversion of the alcohol into a more reactive benzyl halide (bromide), which is an excellent substrate for SN2 reactions.

-

Azidation: Nucleophilic displacement of the bromide with an azide anion to yield the final product.

This pathway was selected for its reliability, use of readily available reagents, and straightforward purification steps.

Synthetic Workflow Overview

The overall synthetic scheme is a three-step process designed for efficiency and control.

Caption: Overall synthetic workflow for 2,6-difluorobenzyl-d2 azide.

Detailed Experimental Protocols

Critical Safety Notice: Organic azides are potentially explosive and must be handled with extreme caution.[6][7] Adhere strictly to the safety protocols outlined in Section 5 of this guide. All operations should be performed in a certified chemical fume hood behind a blast shield.

Step 1: Synthesis of 2,6-Difluorobenzyl-d2 Alcohol

This step achieves the critical incorporation of two deuterium atoms at the benzylic position through the reduction of an aldehyde. Sodium borodeuteride is a cost-effective and highly efficient reagent for this transformation.

-

Reaction Scheme:

-

2,6-Difluorobenzaldehyde + NaBD₄ → 2,6-Difluorobenzyl-d2 Alcohol

-

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzaldehyde (10.0 g, 70.4 mmol).

-

Dissolve the aldehyde in methanol (100 mL) and cool the solution to 0°C in an ice-water bath.

-

In small portions, carefully add sodium borodeuteride (NaBD₄, 98% D) (3.2 g, 84.5 mmol) to the stirred solution over 30 minutes. The addition is exothermic and may cause bubbling.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the pH is ~2 to neutralize excess borodeuteride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a colorless oil or low-melting solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.

-

Step 2: Synthesis of 2,6-Difluorobenzyl-d2 Bromide

The conversion of the deuterated alcohol to a benzyl bromide is a standard procedure that activates the benzylic position for nucleophilic substitution. Phosphorus tribromide is an effective reagent for this transformation.

-

Reaction Scheme:

-

2,6-Difluorobenzyl-d2 Alcohol + PBr₃ → 2,6-Difluorobenzyl-d2 Bromide

-

-

Methodology:

-

Place the crude 2,6-difluorobenzyl-d2 alcohol (assuming ~70 mmol from the previous step) in a 250 mL three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the alcohol in anhydrous diethyl ether (100 mL) and cool the solution to 0°C.

-

Slowly add phosphorus tribromide (PBr₃) (7.3 g, 27.0 mmol) dropwise via a syringe to the stirred solution, ensuring the internal temperature does not exceed 5°C.

-

After addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude bromide. Purification can be achieved via silica gel column chromatography if necessary, eluting with hexanes.[8]

-

Step 3: Synthesis of 2,6-Difluorobenzyl-d2 Azide

This final step involves a classic SN2 reaction where the azide anion displaces the bromide leaving group.[9][10] The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the sodium cation, leaving a "naked" and highly nucleophilic azide anion.[9][11]

-

Reaction Scheme:

-

2,6-Difluorobenzyl-d2 Bromide + NaN₃ → 2,6-Difluorobenzyl-d2 Azide

-

-

Methodology:

-

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Use only plastic or ceramic spatulas.[12]

-

In a 250 mL round-bottom flask, dissolve the 2,6-difluorobenzyl-d2 bromide (assuming ~65 mmol) in anhydrous dimethylformamide (DMF) (120 mL).

-

Add sodium azide (NaN₃) (6.3 g, 97.5 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing 300 mL of water.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a water bath temperature not exceeding 40°C . Do not evaporate to dryness. [12][13] The final product is obtained as a pale yellow oil.

-

Mechanistic Insight: The SN2 Azidation Reaction

The conversion of the benzyl bromide to the benzyl azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process where the azide nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromide leaving group.

Caption: SN2 mechanism for the formation of the benzyl azide.

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the target compound.

| Parameter | Expected Value |

| IUPAC Name | 2-[azido(dideuterio)methyl]-1,3-difluorobenzene[1] |

| Molecular Formula | C₇H₃D₂F₂N₃ |

| Molecular Weight | 171.14 g/mol [14] |

| Appearance | Pale yellow oil |

| Overall Yield | 60-75% (from aldehyde) |

| ¹H NMR | Aromatic protons only (no signal for benzylic -CD₂- group) |

| ¹³C NMR | Benzylic carbon signal appears as a triplet due to C-D coupling |

| Mass Spec (ESI) | m/z calculated for C₇H₃D₂F₂N₃Na ([M+Na]⁺): 194.05 |

| IR Spectroscopy | Strong, sharp azide (N₃) stretch at ~2100 cm⁻¹ |

Mandatory Safety Protocols for Handling Azides

Adherence to strict safety protocols is non-negotiable when working with azide compounds due to their potential toxicity and explosive nature.[13][15]

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood, and a blast shield should be used during the reaction and workup of the azide product.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

-

Handling Sodium Azide:

-

Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form extremely shock-sensitive metal azides.[12] Use plastic, ceramic, or Teflon-coated spatulas.

-

Avoid using halogenated solvents like dichloromethane with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[12][13]

-

-

Handling Organic Azides:

-

The "Rule of Six": A common safety guideline suggests that there should be at least six carbon atoms for every one energetic group (like an azide) to ensure a degree of stability.[6][7] 2,6-Difluorobenzyl azide (7 carbons) meets this criterion.

-

Thermal and Shock Sensitivity: Avoid heating organic azides unnecessarily. Never distill low-molecular-weight organic azides. When removing solvent on a rotary evaporator, use a warm water bath (≤40°C) and do not take the solution to complete dryness.[12][13]

-

Storage: Store azide compounds in a cool, dark place, away from heat sources and incompatible materials.

-

-

Waste Disposal: Quench any residual azide in reaction flasks or waste streams with a suitable reducing agent before disposal, following institutional safety guidelines.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and scalable method for producing high-purity 2,6-difluorobenzyl-d2 azide. By providing a rationale for each procedural step, from the initial deuterium labeling to the final nucleophilic azidation, this document equips researchers with the necessary knowledge for successful synthesis. The paramount importance of adhering to stringent safety protocols for handling azide compounds has been emphasized to ensure safe laboratory operations. This valuable intermediate opens avenues for advanced research in medicinal chemistry, particularly in the development of next-generation therapeutics with optimized pharmacokinetic properties.

References

- Preparation method of 2,6-difluorobenzyl bromide.

- Preparation method of organic azide.

- Application Notes and Protocols: 2,6-Difluorobenzenethiol in Organic Synthesis. Benchchem.

- 2,6-Difluorobenzyl bromide. Chem-Impex.

- Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Benchchem.

- SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing.

- Process for the preparation of fluorobenzyl derivatives.

- 2,6-Difluorobenzyl Azide-d2 | Deuter

- Supplementary Inform

- Benzyl azide synthesis by azidon

- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses.

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.